molecular formula C19H16N6O B2779077 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(quinolin-8-yl)pyridazine-3-carboxamide CAS No. 1351587-22-8

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(quinolin-8-yl)pyridazine-3-carboxamide

Cat. No.: B2779077
CAS No.: 1351587-22-8
M. Wt: 344.378
InChI Key: ONTMRRCKOIHUAI-UHFFFAOYSA-N
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Description

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(quinolin-8-yl)pyridazine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a quinoline moiety, and a pyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(quinolin-8-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the formation of the quinoline moiety, and finally, the construction of the pyridazine core. Key steps in the synthesis may include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Synthesis of the Quinoline Moiety: Quinoline derivatives can be synthesized via various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent.

    Construction of the Pyridazine Core: The pyridazine ring can be formed through cyclization reactions involving hydrazine derivatives and dicarbonyl compounds.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimization for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(quinolin-8-yl)pyridazine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole, quinoline, or pyridazine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogenating agents, alkylating agents

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce dihydroquinoline compounds.

Scientific Research Applications

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(quinolin-8-yl)pyridazine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(quinolin-8-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(quinolin-8-yl)pyridazine-3-carboxylate
  • 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(quinolin-8-yl)pyridazine-3-carboxylic acid
  • 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(quinolin-8-yl)pyridazine-3-carboxamide derivatives

Uniqueness

What sets this compound apart from similar compounds is its specific combination of structural features, which confer unique chemical reactivity and biological activity. The presence of the pyrazole, quinoline, and pyridazine rings in a single molecule allows for diverse interactions with various molecular targets, making it a versatile compound for research and development.

Properties

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-N-quinolin-8-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O/c1-12-11-13(2)25(24-12)17-9-8-16(22-23-17)19(26)21-15-7-3-5-14-6-4-10-20-18(14)15/h3-11H,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONTMRRCKOIHUAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NC3=CC=CC4=C3N=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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